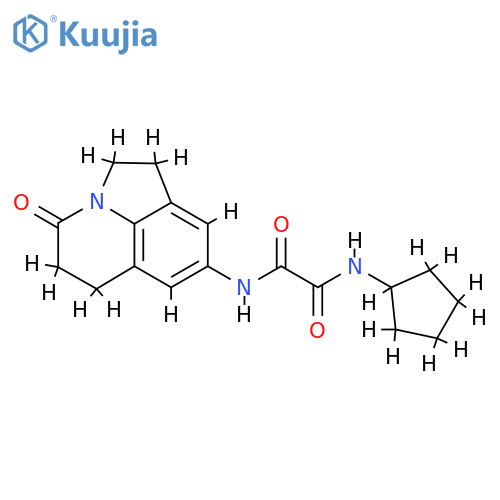

Cas no 898418-89-8 (N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide)

898418-89-8 structure

商品名:N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide

CAS番号:898418-89-8

MF:C18H21N3O3

メガワット:327.377644300461

CID:5482082

N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide 化学的及び物理的性質

名前と識別子

-

- MATCGYOHYTUHNW-UHFFFAOYSA-N

- N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide

-

- インチ: 1S/C18H21N3O3/c22-15-6-5-11-9-14(10-12-7-8-21(15)16(11)12)20-18(24)17(23)19-13-3-1-2-4-13/h9-10,13H,1-8H2,(H,19,23)(H,20,24)

- InChIKey: MATCGYOHYTUHNW-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C2C([H])=C(C([H])=C3C([H])([H])C([H])([H])N1C3=2)N([H])C(C(N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O

N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2664-0094-10μmol |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-15mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-20mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-2mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-75mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-40mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-30mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-25mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-100mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2664-0094-1mg |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide |

898418-89-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide 関連文献

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

898418-89-8 (N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 307-59-5(perfluorododecane)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量